molecular formula C18H13N3O2 B5880039 4-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No. B5880039
M. Wt: 303.3 g/mol
InChI Key: HGKSKEPYTXSXND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic compound that contains a pyridine ring and an oxadiazole ring. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Scientific Research Applications

4-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been studied for its potential applications in various fields of scientific research. It has been shown to possess antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, it has been investigated for its potential application as a photosensitizer in photodynamic therapy.

Mechanism of Action

The mechanism of action of 4-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood. However, it has been suggested that its antimicrobial and antifungal properties may be due to its ability to disrupt the cell membrane of microorganisms. Its anticancer properties may be due to its ability to induce apoptosis in cancer cells. Additionally, its potential use as a fluorescent probe may be due to its ability to bind to metal ions and emit fluorescence.
Biochemical and Physiological Effects:
4-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as Staphylococcus aureus and Candida albicans. It has also been shown to have cytotoxic effects on cancer cells. Furthermore, it has been shown to bind to metal ions such as copper and zinc, which may have implications in biological systems.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its potential applications in various fields of research. Its antimicrobial, antifungal, and anticancer properties make it a promising compound for further investigation. Additionally, its potential use as a fluorescent probe and photosensitizer may have implications in biological imaging and photodynamic therapy. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects. Further studies are needed to fully understand its safety profile and potential side effects.

Future Directions

There are several future directions for research on 4-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. One direction is to investigate its potential applications as a fluorescent probe for the detection of metal ions in biological systems. Another direction is to study its potential use as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to fully understand its mechanism of action and safety profile. Finally, the synthesis of analogs of this compound may lead to the discovery of new compounds with improved properties and potential applications in various fields of scientific research.
Conclusion:
In conclusion, 4-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a promising compound for scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications and safety profile.

Synthesis Methods

The synthesis of 4-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 2-(naphthalen-2-yloxy)acetic acid with thionyl chloride to form 2-(naphthalen-2-yloxy)acetyl chloride. This intermediate is then reacted with 2-aminopyridine and sodium azide to form the desired compound. Other methods involve the use of different starting materials and reagents.

properties

IUPAC Name

5-(naphthalen-2-yloxymethyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c1-2-4-15-11-16(6-5-13(15)3-1)22-12-17-20-18(21-23-17)14-7-9-19-10-8-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKSKEPYTXSXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{5-[(Naphthalen-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

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